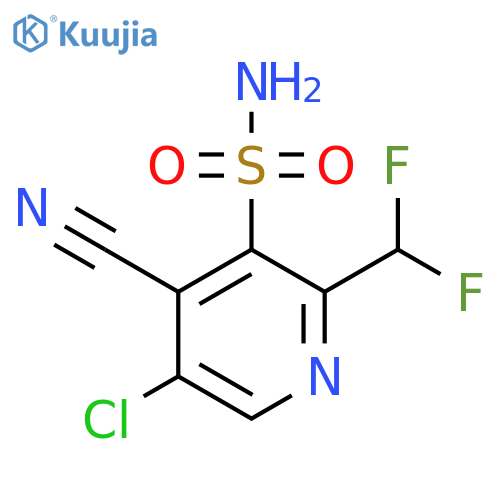Cas no 1807030-23-4 (5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-sulfonamide)

5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-sulfonamide
-
- インチ: 1S/C7H4ClF2N3O2S/c8-4-2-13-5(7(9)10)6(3(4)1-11)16(12,14)15/h2,7H,(H2,12,14,15)
- InChIKey: UFOQPFLTBVPZRV-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C(F)F)C(=C1C#N)S(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 402
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 105
5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029050641-250mg |
5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-sulfonamide |
1807030-23-4 | 97% | 250mg |
$950.40 | 2022-03-31 | |
| Alichem | A029050641-500mg |
5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-sulfonamide |
1807030-23-4 | 97% | 500mg |
$1,695.20 | 2022-03-31 | |
| Alichem | A029050641-1g |
5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-sulfonamide |
1807030-23-4 | 97% | 1g |
$2,980.00 | 2022-03-31 |
5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-sulfonamide 関連文献
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-sulfonamideに関する追加情報
Introduction to 5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-sulfonamide (CAS No. 1807030-23-4)
5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-sulfonamide is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1807030-23-4, represents a confluence of structural features that make it a promising candidate for further exploration in drug discovery and development. The presence of multiple functional groups, including a chloro substituent, a cyano group, a difluoromethyl moiety, and a sulfonamide group, endows this molecule with unique chemical properties that could be leveraged for therapeutic applications.
The sulfonamide moiety is particularly noteworthy, as sulfonamides are well-documented for their biological activity and have been widely used in the development of antibiotics, diuretics, and other therapeutic agents. The incorporation of a sulfonamide group into the pyridine core not only enhances the solubility of the compound but also contributes to its interactions with biological targets. This makes 5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-sulfonamide a compelling subject for studying its potential pharmacological effects.
The chloro substituent at the 5-position of the pyridine ring introduces electrophilic characteristics to the molecule, which can be exploited in various chemical reactions. Additionally, the cyano group at the 4-position contributes to the electron-withdrawing effect, influencing the electronic properties of the aromatic system. The difluoromethyl group at the 2-position further modulates the reactivity and metabolic stability of the compound. These structural elements collectively contribute to the compound's versatility and potential utility in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with biological targets more accurately. Studies have suggested that molecules with similar structural motifs may interact with enzymes and receptors involved in critical biological pathways. For instance, research has indicated that sulfonamides can serve as scaffolds for developing inhibitors targeting bacterial dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in bacteria.
In light of these findings, 5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-sulfonamide could potentially be explored as an inhibitor or modulator of such enzymes. The presence of multiple substituents may allow for fine-tuning of binding interactions, enabling the design of highly specific and potent inhibitors. Furthermore, the electron-withdrawing nature of the cyano and difluoromethyl groups could enhance metabolic stability, making it a more viable candidate for further development.
The pharmaceutical industry has been increasingly interested in developing novel compounds with improved pharmacokinetic profiles. The combination of electronic and steric effects in 5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-sulfonamide suggests that it may exhibit favorable properties such as enhanced solubility, reduced toxicity, and prolonged half-life. These attributes are crucial for ensuring clinical efficacy while minimizing side effects.
Experimental validation through synthetic chemistry and biological assays is essential to confirm these hypotheses. Techniques such as high-throughput screening (HTS), X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the compound's structure-activity relationships (SAR). By systematically modifying its structure and evaluating its biological activity, researchers can optimize its therapeutic potential.
The role of computational methods in drug discovery cannot be overstated. Molecular docking simulations have become indispensable tools for predicting how small molecules interact with biological targets at an atomic level. These simulations can help identify key binding pockets and residues that are critical for drug-receptor interactions. By integrating experimental data with computational predictions, researchers can accelerate the discovery process significantly.
Moreover, green chemistry principles are increasingly being applied to improve synthetic methodologies for pharmaceutical compounds. The development of sustainable synthetic routes not only reduces environmental impact but also enhances cost-effectiveness. Innovations such as flow chemistry and biocatalysis offer promising alternatives to traditional batch processing methods.
The broader context of medicinal chemistry is evolving rapidly due to interdisciplinary collaborations between chemists, biologists, pharmacologists, and computer scientists. This integrative approach has led to breakthroughs in understanding complex biological systems and developing targeted therapies. As our knowledge of disease mechanisms grows, so does our ability to design molecules that precisely address unmet medical needs.
In conclusion,5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-sulfonamide represents a fascinating compound with multiple functional groups that could be leveraged for therapeutic applications. Its structural features make it a promising candidate for further exploration in drug discovery efforts aimed at developing novel treatments for various diseases. Through interdisciplinary collaboration and innovative research methodologies,5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-sulfonamide may contribute significantly to advancements in medicinal chemistry over the coming years.
1807030-23-4 (5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-sulfonamide) 関連製品
- 2228473-12-7(1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)
- 2098003-90-6(1-{octahydrocyclopenta[c]pyrrol-4-yl}piperidine dihydrochloride)
- 1598652-14-2(6-Fluoro-3-iodo-8-methoxyquinolin-4-ol)
- 1696588-54-1([2-(3,5-Difluorophenyl)cyclopropyl]methanol)
- 142034-80-8(2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochloride)
- 2092695-04-8(5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-4-amine)
- 866345-77-9(5-amino-1-{(3,4-dimethylphenyl)carbamoylmethyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2877688-49-6(N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide)
- 941271-13-2(tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate)
- 2172598-39-7(1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)




